Cas no 2229005-44-9 (tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)

Tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate is a protected amine derivative featuring a piperidine scaffold with a functionalized side chain. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, making it valuable in peptide synthesis and medicinal chemistry applications. The presence of both amino and hydroxyl groups enhances its versatility as a building block for further modifications. The compound’s structural features, including the sterically hindered tertiary amine and secondary alcohol, contribute to its utility in asymmetric synthesis and drug development. Its well-defined reactivity and compatibility with standard coupling conditions make it a reliable intermediate for constructing complex molecular architectures.
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate structure
2229005-44-9 structure
Product Name:tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate
CAS No:2229005-44-9
MF:C14H28N2O3
MW:272.383724212646
CID:6013311
PubChem ID:165696161
Update Time:2025-10-22

tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate
    • 2229005-44-9
    • EN300-1882512
    • Inchi: 1S/C14H28N2O3/c1-13(2,3)19-12(18)16-7-5-6-11(9-16)8-14(4,15)10-17/h11,17H,5-10,15H2,1-4H3
    • InChI Key: NXQRNYGXTSKUBN-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C1)CC(C)(CO)N)=O

Computed Properties

  • Exact Mass: 272.20999276g/mol
  • Monoisotopic Mass: 272.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 75.8Ų

tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate

Research Brief on Tert-Butyl 3-(2-Amino-3-Hydroxy-2-Methylpropyl)Piperidine-1-Carboxylate (CAS: 2229005-44-9): Recent Advances and Applications

The compound tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS: 2229005-44-9) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and functionalized tert-butyl carbamate group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of modulators for central nervous system (CNS) disorders and other therapeutic areas.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The research team utilized tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate as a precursor to develop a series of compounds with improved blood-brain barrier permeability and enhanced receptor subtype selectivity. The study reported promising in vitro results, with several derivatives showing nanomolar affinity for specific GABA receptor subtypes.

In the context of synthetic methodology, recent advancements have focused on optimizing the production and purification of 2229005-44-9. A 2024 patent application disclosed an improved synthetic route that achieves higher yields (85-90%) while reducing the formation of byproducts. The new protocol employs a stereoselective reduction step that preserves the desired configuration at the 2-methylpropyl center, which is crucial for maintaining biological activity in downstream applications.

Pharmacokinetic studies conducted in 2023 revealed that derivatives synthesized from this intermediate exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The presence of the tert-butyl carbamate group was found to enhance metabolic stability while the hydroxyl and amino functionalities facilitated water solubility. These properties make this compound particularly valuable for the development of orally bioavailable drugs targeting neurological conditions.

Current research directions include exploring the application of 2229005-44-9 in the development of novel antidepressants and anxiolytics. Preliminary animal studies have shown that certain derivatives can modulate serotonin and norepinephrine reuptake with minimal off-target effects. Researchers are particularly interested in the compound's potential to address treatment-resistant depression, with clinical trials expected to begin in 2025.

From a structural perspective, computational modeling studies have provided insights into the molecular interactions of derivatives based on this scaffold. The piperidine ring system appears to adopt a favorable conformation for binding to various CNS targets, while the 2-methylpropyl side chain contributes to both potency and selectivity. These findings have guided the design of second-generation compounds with improved therapeutic indices.

In conclusion, tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (2229005-44-9) represents a promising scaffold in medicinal chemistry with diverse applications in CNS drug discovery. Recent advances in synthetic methodology, coupled with growing understanding of its structure-activity relationships, position this compound as a valuable tool for developing next-generation therapeutics. Future research will likely focus on expanding its applications to other therapeutic areas and further optimizing its pharmacological properties.

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